2-Ethylimidazole
Overview
Description
2-Ethylimidazole (2EIDZ) is a compound that belongs to the class of imidazole derivatives. It is characterized by the presence of an ethyl group attached to the nitrogen atom of the imidazole ring. This structural modification imparts unique physical and chemical properties to the molecule, making it a valuable intermediate in various chemical syntheses and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazole derivatives, including 2-ethylimidazole, often involves multi-step reactions. For instance, the ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) has been used as a catalyst for the synthesis of trisubstituted imidazoles under ultrasonic irradiation, which is a mild and efficient method that avoids the use of harmful catalysts and operates at room temperature . Although not directly synthesizing 2EIDZ, this method could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 2EIDZ has been confirmed through various spectroscopic methods such as FTIR, FT-Raman, and NMR. These techniques provide detailed information about the vibrational and electronic properties of the molecule. X-ray crystallography can also be used to determine the precise three-dimensional arrangement of atoms within the molecule, as demonstrated in related benzimidazole derivatives .
Chemical Reactions Analysis
2EIDZ can participate in various chemical reactions due to its imidazole ring. It can act as a nucleophile and engage in substitution reactions or serve as a ligand in coordination chemistry. The reactivity of the imidazole ring can be further modified by the presence of the ethyl group, which can influence the electronic properties of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2EIDZ have been studied using computational methods such as Hartree-Fock and density functional theory (DFT). These studies provide insights into the compound's dipole moment, hyperpolarizability, and frontier molecular orbitals (HOMO and LUMO). The natural bond orbital (NBO) analysis reveals information about hyperconjugative interactions and charge delocalization within the molecule. Additionally, thermodynamic properties can be calculated to predict the stability and reactivity of 2EIDZ .
Relevant Case Studies
While the provided papers do not directly discuss case studies involving 2EIDZ, they do provide examples of how imidazole derivatives are synthesized and tested for various biological activities. For instance, novel heterocyclic derivatives containing imidazole rings have been synthesized and tested for their antibacterial and antiprotozoal activities . These studies highlight the potential of imidazole derivatives, including 2EIDZ, in the development of new therapeutic agents.
Scientific Research Applications
Antibiofilm and Antibacterial Agents
2-Ethylimidazole derivatives have demonstrated significant potential in the field of antimicrobial research. Specifically, 2-aminoimidazole-derived compounds show an ability to inhibit and disperse biofilms, making them effective against a range of bacterial infections. These compounds can increase the efficacy of conventional antibiotics against biofilms and even resensitize multidrug-resistant strains to antibiotics (Rogers et al., 2010). Additionally, benzimidazole derivatives are being investigated for their antibacterial activities, particularly against pathogenic bacteria like Staphylococcus aureus and Escherichia coli (Khalifa et al., 2018).
Antiviral Research
The development of novel families of nitroimidazoles, such as 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles, has been a significant area of research in antiviral therapeutics. These compounds have shown promising activity against HIV-1 and could potentially be used in anti-AIDS regimens (De Martino et al., 2005).
Cancer Research
Benzimidazole derivatives also demonstrate potential in cancer treatment. They have shown efficacy in inhibiting the growth of human hepatocyte carcinoma cells and liver cancer cell lines. This indicates their potential as clinical drugs in the treatment of microbial infections and tumor inhibition (Khalifa et al., 2018).
Pharmacological Applications
2-Ethylimidazole derivatives have been explored for their pharmacological properties, such as anti-inflammatory, analgesic, and antipyretic effects. For example, compounds like 2-(5-ethylpyridin-2-yl)benzimidazole have been studied for their potential in treating inflammation and pain (Ito et al., 1982).
Material Science
In the realm of material science, 2-ethylimidazole derivatives have been investigated for their application in dye-sensitized solar cells. The addition of these compounds in electrolytes can significantly improve the efficiency and open-circuit voltage of these solar cells (Sun et al., 2017).
Safety And Hazards
Future Directions
There are studies on the use of 2-Ethylimidazole and similar compounds in the fabrication of metal-organic frameworks (MOFs) . These MOFs have potential applications in diverse areas such as CO2 sequestration . This suggests that 2-Ethylimidazole could have significant future applications in the field of materials science .
properties
IUPAC Name |
2-ethyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAMFDRRWURCFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061457 | |
Record name | 1H-Imidazole, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | 2-Ethylimidazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10856 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Ethylimidazole | |
CAS RN |
1072-62-4 | |
Record name | 2-Ethylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ETHYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8FS8HV4RL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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